molecular formula C10H4F6N4S B063722 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine CAS No. 174842-48-9

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine

Cat. No.: B063722
CAS No.: 174842-48-9
M. Wt: 326.22 g/mol
InChI Key: VCKIBRTVNGRWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes two trifluoromethyl groups, a cyano group, and a methylthio group attached to a pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

The primary target of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a full antagonist of ERβ . This means it binds to ERβ and inhibits its activity, preventing the receptor from being activated by estrogen. This compound has been shown to have a 36-fold selectivity for ERβ over ERα, another type of estrogen receptor .

Biochemical Pathways

By antagonizing ERβ, this compound can influence various biochemical pathways. For instance, it can block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that it may play a role in regulating glucose homeostasis.

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The molecular and cellular effects of this compound’s action depend on the context in which it is used. For instance, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, this compound significantly enhanced cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place and stored at 28°C . Avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools can also help ensure its safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as pyrazole and pyrimidine derivatives, under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Incorporation of the Methylthio Group: This step typically involves the use of methylthiolating agents like methylthiol (CH3SH) or dimethyl disulfide ((CH3S)2) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The trifluoromethyl groups and the cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
  • 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine
  • 5,7-Bis(trifluoromethyl)-3-amino-2-(methylthio)pyrazolo[1,5-a]pyrimidine

Uniqueness

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both trifluoromethyl and cyano groups enhances its electron-withdrawing properties, making it a valuable scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N4S/c1-21-8-4(3-17)7-18-5(9(11,12)13)2-6(10(14,15)16)20(7)19-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIBRTVNGRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371158
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174842-48-9
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174842-48-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.